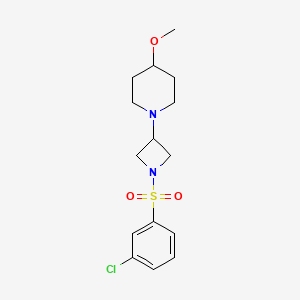

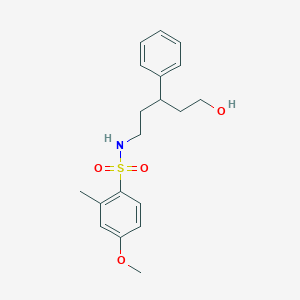

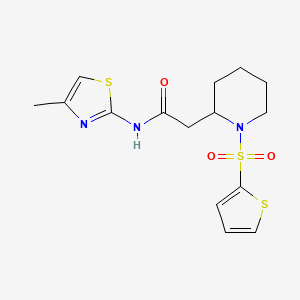

![molecular formula C13H14O B2841720 Spiro[3H-indene-2,1'-cyclopentane]-1-one CAS No. 96117-69-0](/img/structure/B2841720.png)

Spiro[3H-indene-2,1'-cyclopentane]-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro compounds often involves spirocyclization or annulation reactions . For example, a reaction between ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates in the presence of Et3N in MeCN at room temperature afforded related spiro compounds in 78–95% yields .Chemical Reactions Analysis

The chemical reactions involving spiro compounds often involve spirocyclization or annulation reactions . These reactions can lead to the formation of complex structures with multiple rings .Aplicaciones Científicas De Investigación

Organic Synthesis: Spirocyclopentanes

Spirocyclopentanes are intriguing structural motifs with wide-ranging applications in organic synthesis. Specifically, spiro[cyclopentane-1,3’-indoline] derivatives have garnered significant interest due to their presence in various bioactive molecules. These compounds serve as core structures in natural products with proven biological activities. Let’s explore some notable examples:

- Notoamides A and B : Key members of the paraherquamide family, these prenylated indole alkaloids demonstrate antitumor, antibacterial, and insecticidal properties .

Electrocatalysis and Nano-Sized Spirooxindoles

Mirza and colleagues have developed an effective procedure for the electrocatalytic formation of nano-sized spirooxindoles containing 4H-pyran scaffolds. This sustainable one-pot, three-component condensation involves cyclic-1,3-diketones (such as pyrimidine-2,4,6(1H,3H,5H)-trione, cyclohexane-1,3-dione, and 1H-indene-1,3(2H)-dione) to yield spirooxindole derivatives .

Radical Scavenging Activity

The synthesis of 4,4-dicyano-6-aryloyl-1-alkyl-1’,3’-dioxo-1’,2,3’,4-tetrahydro-1H-spiro[cyclopenta[b]pyrrole-5,2’-indene]-2,3-dicarboxylates has been investigated for radical scavenging activity. These derivatives show promise in trapping radicals, making them relevant for antioxidant research .

Propiedades

IUPAC Name |

spiro[3H-indene-2,1'-cyclopentane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNYYHWVVGULQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3H-indene-2,1'-cyclopentane]-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

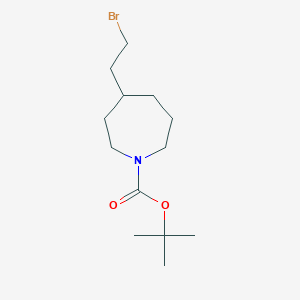

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

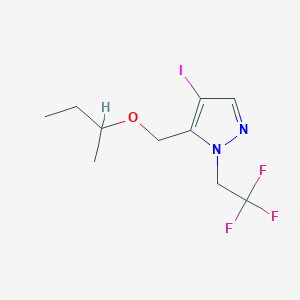

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

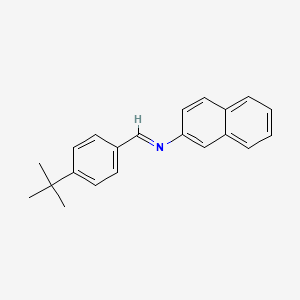

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)